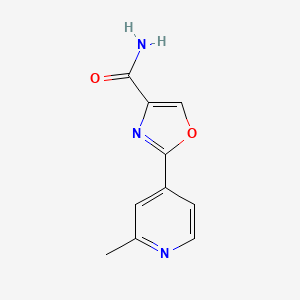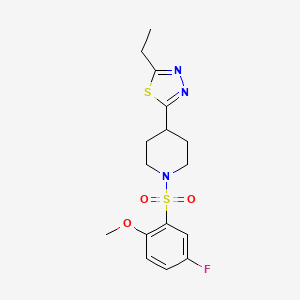
6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is an organic molecule with significant interest in scientific research due to its unique chemical structure and potential applications. This compound falls within the broader category of heterocyclic compounds, which are known for their diverse biological activities and their utility in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the incorporation of the methoxy group, and the construction of the oxadiazole ring. The key steps generally involve:
Formation of Indole Core: : Starting with a suitable precursor, such as a 2-carboxyindole derivative.
Methoxylation: : Introducing the methoxy group at the desired position via a methylation reaction.
Oxadiazole Ring Formation: : Using cyclization reactions involving suitable reagents such as carboxylic acids and hydrazines.
Coupling Reactions: : Coupling the oxadiazole moiety to the indole core through amide bond formation, often utilizing reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, optimizing the yield and purity of the compound is crucial. This might involve:
Continuous Flow Synthesis: : Allows for better control over reaction conditions.
Catalysis: : Utilization of metal catalysts to increase reaction efficiency and selectivity.
Crystallization: : For purification, ensuring that the final product meets required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the methoxy group.
Reduction: : Selective reduction reactions could potentially modify the oxadiazole ring.
Substitution: : Electrophilic and nucleophilic substitutions can be performed on the indole core.
Common Reagents and Conditions
Oxidizing Agents: : Such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).
Reducing Agents: : Like lithium aluminum hydride (LiAlH4) for reducing functional groups.
Substitution Reagents: : Typical reagents include alkyl halides or sulfonates for substitution reactions.
Major Products Formed
Oxidation Products: : Can form aldehydes or carboxylic acids.
Reduction Products: : Typically result in alcohols or amines.
Substitution Products: : Dependent on the reagents used, leading to alkylated or functionalized indoles.
Applications De Recherche Scientifique
6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide finds applications in:
Chemistry: : As a building block for complex molecule synthesis.
Biology: : Studying its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Investigating its potential as a therapeutic agent, particularly for its anti-inflammatory or anticancer properties.
Industry: : Used in the development of novel materials or as a chemical intermediate in various production processes.
Mécanisme D'action
The exact mechanism of action can vary depending on the specific biological context. generally:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: : Could involve signaling pathways related to inflammation, apoptosis (programmed cell death), or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
6-methoxy-N-((3-(1-methyl-1H-pyrrol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
Highlighting Uniqueness
6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity, distinguishing it from structurally similar compounds.
Propriétés
IUPAC Name |
6-methoxy-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-23-7-3-4-15(23)17-21-16(26-22-17)10-19-18(24)14-8-11-5-6-12(25-2)9-13(11)20-14/h3-9,20H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRMRZXXFQAHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785424.png)
![8-(Azepan-1-yl)-7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol](/img/structure/B2785428.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2785432.png)

![3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2785434.png)


![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2785442.png)

![1-(3,4-DIMETHYLPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2785446.png)
![N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2785447.png)
